molecular formula C10H7BrFN3O2 B455659 4-bromo-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole CAS No. 512823-86-8

4-bromo-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole

Cat. No. B455659
CAS RN: 512823-86-8
M. Wt: 300.08g/mol
InChI Key: WPZOPWRLSSGZDC-UHFFFAOYSA-N
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Description

4-bromo-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is synthesized using a specific method and has unique biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of 4-bromo-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole is not fully understood. However, it has been shown to inhibit the activity of specific enzymes and proteins that are involved in inflammation and tumor growth. This inhibition is thought to occur through the formation of covalent bonds between the compound and the target molecule.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole has significant biochemical and physiological effects. It has been shown to reduce inflammation and tumor growth in animal models, making it a promising candidate for further research in these areas. Additionally, this compound has been shown to have low toxicity and good pharmacokinetic properties, making it a potentially safe and effective drug candidate.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-bromo-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole for lab experiments is its relative ease of synthesis. Additionally, this compound has been shown to exhibit significant biological activity, making it a promising candidate for further research. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on 4-bromo-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole. One area of interest is the development of new drugs based on this compound that exhibit improved pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields, including agriculture and material science. Finally, additional studies are needed to determine the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of 4-bromo-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole involves a multi-step process that requires specific reagents and conditions. The first step involves the reaction of 2-fluorobenzyl bromide with sodium nitrite to form the corresponding diazonium salt. This salt is then reacted with 3-bromo-1-nitropyrazole in the presence of copper powder to form the desired product. The yield of this reaction is typically around 60%, and the purity of the compound can be increased through various purification techniques.

Scientific Research Applications

4-bromo-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole has significant potential in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. Additionally, this compound has been used as a building block for the synthesis of various other compounds with potential pharmacological applications.

properties

IUPAC Name

4-bromo-1-[(2-fluorophenyl)methyl]-3-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFN3O2/c11-8-6-14(13-10(8)15(16)17)5-7-3-1-2-4-9(7)12/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPZOPWRLSSGZDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C(=N2)[N+](=O)[O-])Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301199968
Record name 1H-Pyrazole, 4-bromo-1-[(2-fluorophenyl)methyl]-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301199968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole

CAS RN

512823-86-8
Record name 1H-Pyrazole, 4-bromo-1-[(2-fluorophenyl)methyl]-3-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=512823-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 4-bromo-1-[(2-fluorophenyl)methyl]-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301199968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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